N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-methylbenzoyl group at position 3 and a 4-oxo-1,4-dihydroquinoline moiety.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-11-13-18(14-12-17)25(30)20-15-28(22-9-5-3-7-19(22)26(20)31)16-24(29)27-21-8-4-6-10-23(21)32-2/h3-15H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAAJLVCOLZFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with 2-methoxyphenylamine under appropriate conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its quinoline core.
Industry: Potential use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially leading to inhibition of key biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of acetamide derivatives, particularly those with heterocyclic cores and substituted aromatic systems. Below is a comparative analysis based on structural features, pharmacological activities, and substituent effects:
Table 1: Structural and Pharmacological Comparisons
Key Findings from Comparisons
Core Heterocycle Influence: The quinoline core in the target compound and its benzodioxol-substituted analog () may enhance π-π stacking interactions with biological targets, compared to quinazoline (e.g., Compound 39) or benzothiazole cores (). Quinazolines and benzothiazoles are often associated with kinase inhibition or antimicrobial activity, whereas quinolines are explored for anticancer and anti-inflammatory roles .
Substituent Effects: The 2-methoxyphenyl group in the target compound and Compound 39 () is linked to improved solubility and membrane permeability. The 4-methylbenzoyl substituent at position 3 of the quinoline core in the target compound may mimic acetylated lysine residues, a feature seen in histone deacetylase (HDAC) inhibitors .
Pharmacological Activity: Compound 39 () demonstrated anticancer activity against HCT-1 and MCF-7 cell lines, attributed to its quinazoline sulfonyl group and 2-methoxyphenyl acetamide. In contrast, goxalapladib () leverages a naphthyridine core for atherosclerosis treatment, highlighting how heterocycle choice dictates therapeutic application .
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods for related acetamides, such as carbodiimide-mediated coupling () or oxidative cyclization (). However, the 6,7-dimethoxy substituents in ’s analog may require additional protection/deprotection steps .
Critical Analysis of Structural Divergence
- Quinoline vs. Quinazoline: The quinoline core’s extended conjugation may offer superior redox stability compared to quinazoline’s dual nitrogen atoms, which are prone to metabolic oxidation .
- Benzothiazole vs.
Biological Activity
N-(2-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound belonging to the quinoline class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of matrix metalloproteinase-13 (MMP-13), which plays a crucial role in cartilage degradation during osteoarthritis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The compound features a unique structural arrangement that combines an acetamide group with a substituted quinoline moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways:
- Inhibition of MMP-13 : Research indicates that this compound effectively inhibits MMP-13, which is involved in the breakdown of cartilage. This inhibition could provide therapeutic benefits for conditions such as osteoarthritis .
- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against various pathogens .
1. Anticancer Activity
A study investigated the anticancer properties of related quinoline derivatives and found that compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives showed promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition .
2. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of quinoline derivatives. In vitro assays demonstrated that these compounds could reduce pro-inflammatory cytokines in human cell lines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
